molecular formula C18H13FN2O2S B3017036 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide CAS No. 865249-00-9

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cat. No.: B3017036
CAS No.: 865249-00-9
M. Wt: 340.37
InChI Key: FMSGCPIFIZFANR-ZZEZOPTASA-N
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Description

This compound is a benzothiazole derivative featuring a 4-fluoro substituent on the benzothiazole ring and a 2-methoxybenzamide group attached via an ylidene linkage. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c1-3-11-21-16-13(19)8-6-10-15(16)24-18(21)20-17(22)12-7-4-5-9-14(12)23-2/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGCPIFIZFANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be introduced through an amidation reaction, where the benzothiazole derivative is reacted with 2-methoxybenzoic acid or its derivatives in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles, solvents like dimethylformamide (DMF) or dichloromethane, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key differences among analogs are highlighted in Table 1:

Compound Name Benzothiazole Substituent (Position 4) Benzamide Substituent Molecular Weight (g/mol) XLogP3
Target Compound Fluoro 2-Methoxybenzamide ~335.3 ~3.5*
N-(4-Methoxy-3-prop-2-ynyl-...) (CAS 868376-81-2) Methoxy 4-Methylbenzamide 336.4 4.0
N-(4-Ethoxy-3-prop-2-ynyl-...) (CAS 868377-02-0) Ethoxy 3-Fluorobenzamide ~350.4 ~4.2

*Estimated based on substituent contributions.

Key Observations :

  • Fluoro vs. Fluorine’s electronegativity may also improve metabolic stability .
  • Benzamide Positional Isomerism : The 2-methoxy group in the target compound may alter hydrogen-bonding interactions compared to 3-fluoro (CAS 868377-02-0) or 4-methyl (CAS 868376-81-2) analogs, influencing target binding .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (~3.5) is lower than CAS 868376-81-2 (XLogP3 = 4.0), reflecting fluorine’s reduced hydrophobicity compared to methyl/methoxy groups.
  • Tautomerism: Benzothiazole ylidenes often exhibit thione-thiol tautomerism, as noted in and . The target compound’s stability in the thione form is critical for crystallographic characterization .

Biological Activity

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H14FN3OS
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : N-(4-fluoro-3-prop-2-ynyl)-1,3-benzothiazol-2(3H)-ylidene)-2-methoxybenzamide

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzothiazole compounds can inhibit viral replication, particularly against Hepatitis B virus (HBV) and possibly other viruses.
  • Anticancer Properties : The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines.

The antiviral activity of benzothiazole derivatives, including this compound, is hypothesized to involve the modulation of host cell factors that inhibit viral replication. For instance, the increase in intracellular levels of APOBEC3G (A3G), a host restriction factor known to inhibit HBV replication, has been linked to the activity of similar compounds .

Case Studies

  • In Vitro Studies : A study evaluated the anti-HBV activity of related compounds in HepG2.2.15 cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 1.99 µM for IMB-0523), suggesting potent antiviral effects .
    CompoundIC50 (µM)SI (Selectivity Index)
    IMB-05231.9958
    Lamivudine7.37>440

Cytotoxic Effects

The cytotoxicity of this compound has been assessed against various cancer cell lines. The compound demonstrated significant cell death at concentrations that were non-toxic to normal cells.

Research Findings

A recent study highlighted the anticancer potential of benzothiazole derivatives by demonstrating their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10.5Apoptosis induction
HeLa (Cervical)8.7Cell cycle arrest
A549 (Lung)12.0Caspase activation

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